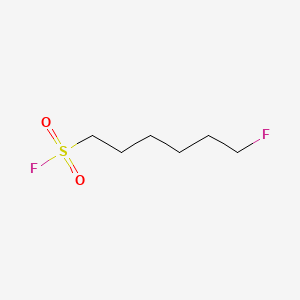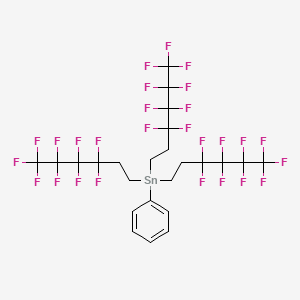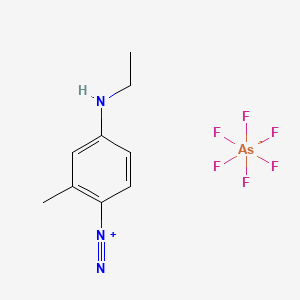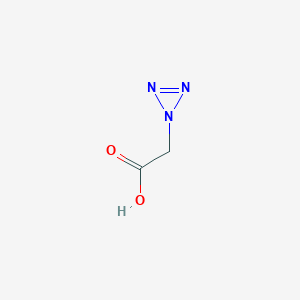
3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester is a complex organic compound with the molecular formula C17H20N2O7 and a molecular weight of 364.35 g/mol . This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a glucopyranosiduronic acid methyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester typically involves a multi-step process. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzaldehydes in the presence of sodium acetate at room temperature . The reaction proceeds through a three-component mechanism, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl group and pyrazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may interact with enzymes and receptors involved in oxidative stress and apoptosis .
類似化合物との比較
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid
- 3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Ethyl Ester
- 5-Amino-3-methyl-1-phenylpyrazole
Uniqueness
What sets 3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester apart from similar compounds is its unique combination of a pyrazole ring, phenyl group, and glucopyranosiduronic acid methyl ester moiety
特性
分子式 |
C17H20N2O7 |
|---|---|
分子量 |
364.3 g/mol |
IUPAC名 |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-phenylpyrazol-3-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C17H20N2O7/c1-9-8-11(19(18-9)10-6-4-3-5-7-10)25-17-14(22)12(20)13(21)15(26-17)16(23)24-2/h3-8,12-15,17,20-22H,1-2H3/t12-,13-,14+,15-,17+/m0/s1 |
InChIキー |
QNPBONRHFKJEAQ-KSXIZUIISA-N |
異性体SMILES |
CC1=NN(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O)C3=CC=CC=C3 |
正規SMILES |
CC1=NN(C(=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(Methoxymethyl)phenyl]acetonitrile](/img/structure/B13422469.png)


![[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate](/img/structure/B13422500.png)








